molecular formula C20H13N5O B14227872 2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile CAS No. 824953-82-4

2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile

Cat. No.: B14227872
CAS No.: 824953-82-4
M. Wt: 339.3 g/mol
InChI Key: UGWWMUJVASEQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile is a complex organic compound that features a furan ring, a pyrazole ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile typically involves a multi-step processThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

824953-82-4

Molecular Formula

C20H13N5O

Molecular Weight

339.3 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-1-phenylpyrazol-4-yl]diazenyl]benzonitrile

InChI

InChI=1S/C20H13N5O/c21-13-15-7-4-5-10-17(15)23-24-18-14-22-25(16-8-2-1-3-9-16)20(18)19-11-6-12-26-19/h1-12,14H

InChI Key

UGWWMUJVASEQOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)N=NC3=CC=CC=C3C#N)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.